molecular formula C12H16N2 B11827813 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

Katalognummer: B11827813
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: BWAJWZHCPRTPJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane ring. The presence of these structural elements contributes to its potential as a ligand for various biological receptors, making it a valuable subject for research in pharmacology and medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves several key steps:

    Cyclopropanation: A common method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.

    Reduction: Another approach includes the reduction of lactams using diborane in anhydrous tetrahydrofuran (THF).

Analyse Chemischer Reaktionen

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with sigma receptors. Sigma receptors are binding sites for several psychoactive drugs and are involved in modulating neurotransmitter systems. The compound exhibits high affinity for sigma-1 receptors, which are implicated in various neurological functions, including memory, learning, and mood regulation . The exact molecular pathways and targets involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as:

    3-Phenylpiperidines: These compounds share a similar phenyl group but differ in their ring structure.

    3-Azabicyclo[3.1.0]hexane Derivatives: These derivatives have similar bicyclic structures and are used in various pharmacological studies.

The uniqueness of this compound lies in its specific structural configuration, which provides high affinity and selectivity for sigma-1 receptors, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine

InChI

InChI=1S/C12H16N2/c13-7-11-6-12(11,9-14-8-11)10-4-2-1-3-5-10/h1-5,14H,6-9,13H2

InChI-Schlüssel

BWAJWZHCPRTPJI-UHFFFAOYSA-N

Kanonische SMILES

C1C2(C1(CNC2)C3=CC=CC=C3)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.